Lipophilicity (LogP) Differentiation from Des-Methyl Analog
2-Bromo-4-iodo-5-methylaniline exhibits a computed lipophilicity (XLogP3-AA) of 2.9, which is lower than that of its des-methyl analog, 2-Bromo-4-iodoaniline (LogP 3.22) [1][2]. The presence of the methyl group decreases the compound's overall lipophilicity, which can be a critical factor in medicinal chemistry campaigns where fine-tuning LogP is essential for optimizing drug-likeness and pharmacokinetic properties.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.9 (XLogP3-AA) |
| Comparator Or Baseline | 2-Bromo-4-iodoaniline (LogP 3.22) |
| Quantified Difference | Δ = -0.32 |
| Conditions | Computed values (XLogP3 for target, general LogP for comparator) |
Why This Matters
The lower LogP value can influence compound solubility and permeability, making 2-Bromo-4-iodo-5-methylaniline a potentially more suitable building block for certain drug discovery programs compared to the more lipophilic des-methyl analog.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 84819339, 2-Bromo-4-iodo-5-methylaniline. https://pubchem.ncbi.nlm.nih.gov/compound/1823897-27-3. Accessed Apr. 16, 2026. View Source
- [2] Molbase. 2-Bromo-4-iodoaniline. http://qiye.molbase.cn. Accessed Apr. 16, 2026. View Source
